1S/C6H9NO3S/c8-5-1-2-11-3-4 (7-5)6 (9)10/h4H,1-3H2, (H,7,8) (H,9,10)
. This indicates the molecular structure of the compound.
5-Oxo-1,4-thiazepane-3-carboxylic acid is a heterocyclic compound that belongs to the class of thiazepanes, which are characterized by a seven-membered ring containing both sulfur and nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. Its systematic name reflects its structural features, with the presence of a ketone group (5-oxo) and a carboxylic acid group (3-carboxylic acid).
5-Oxo-1,4-thiazepane-3-carboxylic acid can be synthesized through various organic reactions involving thiazepane derivatives. It is classified as a thiazepanone due to the presence of the carbonyl group within the ring structure. The compound's molecular formula is with a molecular weight of approximately 175.21 g/mol .
The synthesis of 5-oxo-1,4-thiazepane-3-carboxylic acid can be achieved through several methods:
The characterization of synthesized compounds typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm structural integrity .
5-Oxo-1,4-thiazepane-3-carboxylic acid features a seven-membered ring that consists of one nitrogen atom and one sulfur atom. The carbonyl group at position 5 contributes to its classification as a thiazepanone. The carboxylic acid group at position 3 plays a crucial role in its reactivity.
5-Oxo-1,4-thiazepane-3-carboxylic acid undergoes various chemical reactions typical for compounds containing carboxylic acids and carbonyl groups:
The mechanism of action for 5-oxo-1,4-thiazepane-3-carboxylic acid primarily involves its interactions at the molecular level with biological targets:
Research into its specific mechanisms is ongoing, particularly in relation to its potential as a pharmacological agent.
5-Oxo-1,4-thiazepane-3-carboxylic acid exhibits several notable physical and chemical properties:
5-Oxo-1,4-thiazepane-3-carboxylic acid has potential applications in various scientific fields:
The ongoing research into this compound is likely to uncover additional applications and enhance its utility in drug discovery and development efforts.
Cyclocondensation reactions are pivotal for constructing the seven-membered 1,4-thiazepane ring. A prominent method involves the conjugate addition of cysteamine derivatives to α,β-unsaturated esters, followed by lactamization. Optimized conditions using 2,2,2-trifluoroethyl acrylates and 1,2-aminothiols in acetonitrile with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) enable ring closure within 0.5–3 hours at ambient temperature, yielding 5-oxo-1,4-thiazepane-3-carboxylates (70–83%) [1] [7]. This approach benefits from suppressed side reactions due to the electrophilicity of the trifluoroethyl ester. Alternatively, the Ugi four-component reaction (amine, isocyanide, aldehyde, carboxylic acid) provides modular access to functionalized thiazepanones, though yields vary (32–56%) and reaction times extend to several days under basic conditions [1].
Table 1: Cyclocondensation Approaches for 1,4-Thiazepane Core Synthesis
Method | Conditions | Reaction Time | Yield Range | Key Advantages |
---|---|---|---|---|
Cysteamine/acrylate cyclization | DBU, CH₃CN, rt | 0.5–3 h | 70–83% | Rapid, high yield, broad substrate scope |
Ugi multicomponent reaction | NaOMe/MeOH or solvent-free, 60°C | 3–7 days | 32–56% | High atom economy, structural diversity |
Beckmann/Schmidt rearrangement | Acid catalysts, elevated temperature | Hours | 40–65% | Applicable to tetrahydrothiapyranones |
Polyphosphoric acid (PPA) efficiently drives lactamization to form the 5-oxo-1,4-thiazepane scaffold. This method is exemplified in the synthesis of tricyclic systems like [1,4]thiazepino[2,3-h]quinoline-9-carboxylic acid. Here, 8-amino-7-[(2-carboxyethyl)thio]-1,4-dihydroquinoline-3-carboxylic acid undergoes PPA-mediated cyclodehydration at 110–120°C, achieving ring closure in 2–4 hours [7] [8]. PPA acts as both a dehydrating agent and Lewis acid catalyst, activating carboxyl groups for nucleophilic attack by proximal amines. The technique tolerates electron-withdrawing groups (e.g., fluoro, nitro) but requires anhydrous conditions to prevent hydrolysis.
Nucleophilic aromatic substitution (S~N~Ar) is critical for installing thiol-based side chains prior to cyclization. Chloro-quinolines (e.g., 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxoquinoline-3-carboxylic acid) react with 3-mercaptopropionic acid or 2-mercaptobenzoic acid in acetone/water with triethylamine, displacing chlorine at C7 via addition-elimination [7] [8]. Electron-withdrawing groups (nitro, keto, fluoro) ortho/para to the reaction site enhance reactivity, enabling near-quantitative substitution at 50–60°C. This step is foundational for subsequent reductive cyclization sequences en route to complex thiazepine-quinolone hybrids.
Achieving enantiopure 5-oxo-1,4-thiazepane-3-carboxylic acid derivatives requires innovative resolution strategies. Enzymatic dynamic kinetic resolution (DKR) using immobilized Candida antarctica lipase B (CALB) and ruthenium catalysts resolves racemic amines, yielding (R)- or (S)-α-phenylethylamine auxiliaries with >99% ee [9] [10]. These chiral inducers facilitate diastereomeric salt formation with thiazepanone precursors, enabling crystallization-based separation. For instance, (R)-N-benzyl-α-phenylethylamine resolves 2-chloromandelic acid derivatives via "lock-and-key" crystal packing stabilized by CH/π interactions [10].
Biocatalytic approaches also show promise: L-lysine ε-aminotransferase from Sphingomonas paucimobilis SC16113 catalyzes transamination of keto-thiazepanes in tandem with glutamate oxidase cofactor recycling, affording enantiomeriched intermediates for vasopeptidase inhibitors [9].
Table 2: Stereocontrol Strategies for 5-Oxo-1,4-Thiazepane Derivatives
Method | Chiral Source | Conditions | Outcome |
---|---|---|---|
Enzymatic DKR | CALB/Ru catalyst | Alkyl methoxyacetate, 70°C | Amides with >99% ee |
Diastereomeric salt resolution | (R)-α-Phenylethylamine | Solvent-dependent crystallization | Acids with 95–99% ee |
Biocatalytic transamination | L-Lysine ε-aminotransferase | α-Ketoglutarate cofactor | Chiral amines for hybrid drugs |
Sustainable synthesis of the 1,4-thiazepane core emphasizes solvent reduction, energy efficiency, and atom economy. Solvent-free cyclocondensation of 3,4-methylenedioxyaniline, aldehydes, and α-mercaptocarboxylic acids at 110°C delivers benzo-fused thiazepines in 75–92% yield within 2 hours, eliminating toxic solvents [5] [8]. Ultrasonication enhances three-component reactions (e.g., isatin, 3-amino-5-methylisoxazole, mercaptoacetic acid), reducing cyclization times from 20 hours to 45 minutes while improving yields by 15–20% [3].
Catalytic innovations include p-toluenesulfonic acid (PTSA)-mediated spirocyclizations in recyclable acetonitrile (82–90% yield) [7]. Microwave-assisted intramolecular cyclizations further reduce energy consumption, exemplified in thiazolo-triazine syntheses where reaction times drop from hours to minutes .
Table 3: Eco-Friendly Techniques for Thiazepane Synthesis
Technique | Reaction | Conditions | Efficiency Gain |
---|---|---|---|
Solvent-free cyclization | Three-component assembly | 110°C, neat, 2 h | Yields up to 92%; no solvent waste |
Ultrasound acceleration | Spirothiadiazepine formation | PTSA, CH₃CN, 45 min | Time reduction 80%; yield +15–20% |
Microwave irradiation | Thiazolo-triazine cyclization | 150°C, 10 min | Energy savings; higher regioselectivity |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: